(2,2-Difluoroethyl)hydrazine hydrochloride
Overview
Description
(2,2-Difluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C2H7ClF2N2. It is a derivative of hydrazine, where the ethyl group is substituted with two fluorine atoms. This compound is primarily used in various chemical reactions and research applications due to its unique properties.
Scientific Research Applications
(2,2-Difluoroethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce difluoroethyl groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives can react with aldehydes and ketones to form hydrazones . This suggests that the compound might interact with aldehydes and ketones in the body.
Mode of Action
(2,2-Difluoroethyl)hydrazine hydrochloride, as a hydrazine derivative, can undergo nucleophilic addition reactions with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine moiety attacking the carbonyl carbon of the aldehyde or ketone, followed by proton transfers and loss of water to form the hydrazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Difluoroethylamine+Hydrazine+HCl→(2,2-Difluoroethyl)hydrazine hydrochloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoroethyl)amine
- (2,2-Difluoroethyl)hydrazine
- (2,2-Difluoroethyl)hydrazine sulfate
Uniqueness
(2,2-Difluoroethyl)hydrazine hydrochloride is unique due to the presence of both hydrazine and difluoroethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluoroethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPUIHUKHLJRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504582-53-9 | |
Record name | (2,2-difluoroethyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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